![molecular formula C13H13NO3 B3117312 Ethyl 5-methoxyquinoline-3-carboxylate CAS No. 2227107-82-4](/img/structure/B3117312.png)
Ethyl 5-methoxyquinoline-3-carboxylate
Overview
Description
Scientific Research Applications
- Ethyl 5-methoxyquinoline-3-carboxylate exhibits antifungal activity. Researchers have explored its potential as an antifungal agent against various fungal pathogens. Understanding its mechanism of action and optimizing its efficacy could lead to novel antifungal treatments .
- The compound has shown antibacterial properties. Investigations into its effectiveness against different bacterial strains could contribute to the development of new antibiotics. Researchers aim to identify specific targets and enhance its antibacterial potency .
- Ethyl 5-methoxyquinoline-3-carboxylate may have antiviral effects. Scientists have studied its activity against viruses, including RNA and DNA viruses. Further research could uncover its mode of action and its potential application in antiviral therapies .
- Beyond antifungal and antibacterial effects, this compound also demonstrates broader antimicrobial properties. Investigating its spectrum of activity and safety profile is crucial for potential clinical use .
- Quinoxaline derivatives, including Ethyl 5-methoxyquinoline-3-carboxylate, have attracted attention in cancer research. Researchers explore their impact on cancer cell growth, apoptosis, and metastasis. Understanding their mechanisms could lead to targeted therapies .
- Quinoxalines have been investigated for their potential in treating neurological disorders. Ethyl 5-methoxyquinoline-3-carboxylate might play a role in modulating neurotransmitter systems or neuroprotective pathways. Further studies are needed to validate its efficacy .
Antifungal Properties
Antibacterial Activity
Antiviral Potential
Antimicrobial Applications
Cancer Research
Neurological Disorders
Mechanism of Action
Target of Action
Ethyl 5-methoxyquinoline-3-carboxylate is a derivative of quinoline, a heterocyclic compound that plays a major role in medicinal chemistry . Quinoline derivatives have been found to exhibit a broad spectrum of bio-responses, including anticancer , antioxidant , anti-inflammatory , and antimicrobial activities.
Mode of Action
Quinoline derivatives have been reported to show anticancer activities through the inhibition of tubulin polymerization, different kinases, topoisomerases, or by affecting dna cleavage activity .
Biochemical Pathways
Quinoline derivatives are known to interact with various biochemical pathways related to their anticancer, antioxidant, anti-inflammatory, and antimicrobial activities .
Result of Action
Quinoline derivatives are known to exhibit a range of biological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial effects .
properties
IUPAC Name |
ethyl 5-methoxyquinoline-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-17-13(15)9-7-10-11(14-8-9)5-4-6-12(10)16-2/h4-8H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XONDRXDQBKBWSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC=C2OC)N=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-methoxyquinoline-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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